molecular formula C10H9BrN2 B2861848 1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbonitrile CAS No. 1880699-96-6

1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbonitrile

Cat. No.: B2861848
CAS No.: 1880699-96-6
M. Wt: 237.1
InChI Key: PRZMJQDNPOYKIQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbonitrile is a chemical compound with the molecular formula C10H8BrN. It is a versatile small molecule scaffold used in various scientific research and industrial applications. The compound is characterized by a cyclopropane ring attached to a pyridine ring, with a bromine atom at the 3-position of the pyridine ring and a nitrile group at the 1-position of the cyclopropane ring.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbonitrile typically involves the reaction of 3-bromopyridine with cyclopropane-1-carbonitrile under specific conditions. One common method is the Suzuki-Miyaura coupling reaction, which involves the use of a palladium catalyst and a boron reagent . This reaction is known for its mild and functional group-tolerant conditions, making it suitable for the synthesis of complex organic molecules.

Industrial Production Methods

Industrial production of this compound may involve large-scale Suzuki-Miyaura coupling reactions, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and advanced purification techniques can further enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbonitrile can undergo various chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to form various oxidized derivatives.

    Reduction Reactions: Reduction of the nitrile group can lead to the formation of amines.

Common Reagents and Conditions

    Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Typical conditions involve the use of polar aprotic solvents and mild bases.

    Oxidation Reactions: Reagents such as hydrogen peroxide, potassium permanganate, or chromium trioxide can be used under acidic or basic conditions.

    Reduction Reactions: Reducing agents like lithium aluminum hydride or hydrogen gas in the presence of a metal catalyst are commonly employed.

Major Products Formed

    Substitution Reactions: Products include various substituted pyridine derivatives.

    Oxidation Reactions: Products include oxidized pyridine derivatives.

    Reduction Reactions: Products include primary or secondary amines.

Scientific Research Applications

1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbonitrile has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block for the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a potential lead compound for drug development.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbonitrile depends on its specific application. In biological systems, the compound may interact with various molecular targets, such as enzymes or receptors, leading to modulation of biochemical pathways. The presence of the bromine atom and nitrile group can influence the compound’s reactivity and binding affinity to its targets.

Comparison with Similar Compounds

Similar Compounds

    3-Bromoimidazo[1,2-a]pyridine: Another brominated pyridine derivative with different structural features and applications.

    N-(Pyridin-2-yl)amides: Compounds with a pyridine ring and amide functionality, used in various medicinal chemistry applications.

Uniqueness

1-[(3-Bromopyridin-2-yl)methyl]cyclopropane-1-carbonitrile is unique due to its combination of a cyclopropane ring, brominated pyridine, and nitrile group. This unique structure imparts specific chemical reactivity and potential biological activity, making it a valuable compound for diverse research and industrial applications.

Properties

IUPAC Name

1-[(3-bromopyridin-2-yl)methyl]cyclopropane-1-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9BrN2/c11-8-2-1-5-13-9(8)6-10(7-12)3-4-10/h1-2,5H,3-4,6H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PRZMJQDNPOYKIQ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1(CC2=C(C=CC=N2)Br)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9BrN2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

237.10 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.